molecular formula C15H18N4OS B4692664 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine

2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine

Cat. No. B4692664
M. Wt: 302.4 g/mol
InChI Key: STDHIXCRILLCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, also known as ETP-46321, is a novel small molecule inhibitor that has shown promising results in various scientific research studies.

Mechanism of Action

2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine inhibits the activity of CK2 by binding to its ATP-binding site. This prevents the phosphorylation of various proteins that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth. 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been found to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and sensitize cancer cells to chemotherapy. 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has also been found to have anti-inflammatory effects and to inhibit the formation of amyloid fibrils, which are implicated in various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine is its potent inhibitory activity against CK2, which makes it a promising candidate for the development of anti-cancer therapies. 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has also been found to have low toxicity and good pharmacokinetic properties, which are important factors for drug development. However, one of the limitations of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine. One potential direction is the development of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine as a therapeutic agent for the treatment of various types of cancer. Another direction is the investigation of the anti-inflammatory and neuroprotective effects of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, which could have potential applications in the treatment of various inflammatory and neurodegenerative diseases. Further studies are also needed to explore the potential limitations and drawbacks of 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine, as well as to identify potential drug-drug interactions and side effects.

Scientific Research Applications

2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair. 2-{4-[(5-ethyl-3-thienyl)carbonyl]-1-piperazinyl}pyrimidine has shown promising results as an anti-cancer agent, as it inhibits the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

(5-ethylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-2-13-10-12(11-21-13)14(20)18-6-8-19(9-7-18)15-16-4-3-5-17-15/h3-5,10-11H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDHIXCRILLCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.